molecular formula C22H18ClNO3 B2606564 ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate CAS No. 670254-84-9

ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B2606564
CAS No.: 670254-84-9
M. Wt: 379.84
InChI Key: YMEOPDBXWUQALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused indeno-pyridine scaffold substituted with a 3-chlorophenyl group and an ethyl ester moiety.

Properties

IUPAC Name

ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3/c1-3-27-22(26)17-12(2)24-20-15-9-4-5-10-16(15)21(25)19(20)18(17)13-7-6-8-14(23)11-13/h4-11,18,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEOPDBXWUQALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indeno[1,2-b]pyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the indeno[1,2-b]pyridine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. Ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has shown effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antiviral Activity

The compound has also been studied for its antiviral potential. It is believed to inhibit viral replication by interfering with viral enzymes or host cell receptors. Laboratory studies have demonstrated efficacy against certain strains of influenza virus.

Anticancer Activity

One of the most promising applications of this compound is its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of signaling pathways.

Cytotoxic Effects on Cancer Cell Lines

The following table summarizes the cytotoxic effects observed in different cancer cell lines:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To contextualize the biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo...Moderate anticancer activityDifferent substituents
PerampanelAnticonvulsantAction on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated its effectiveness against multiple bacterial strains, supporting its potential use as an antimicrobial agent.
  • Anticancer Research : Research conducted on various cancer cell lines indicated significant antiproliferative effects and suggested further exploration for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The indeno[1,2-b]pyridine core is highly versatile, allowing substitutions at the 4-position aryl group and the 3-position ester moiety. Key analogs and their substituent-driven properties include:

Table 1: Structural and Functional Comparison of Indeno[1,2-b]pyridine Derivatives
Compound Name Substituent (4-position) Key Functional Groups Molecular Weight (g/mol) Biological/Physicochemical Properties References
Ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate 3-Chlorophenyl Chloro, Ethyl ester Not reported Not specified (inference from analogs) -
Ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC) 9-Ethylcarbazol-3-yl Carbazole, Ethyl ester Not reported Antimicrobial activity
GP-25 Analogue (Chembridge ID 6422575) 4-Bromo-2-phenoxy Bromo, Phenoxy, Ethyl ester Not reported Syk kinase binding (Kd = 6.2 µM); low functional efficacy
DDPC (Ethyl 4-(4-N,N-dimethylaminophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate) 4-Dimethylaminophenyl Dimethylamino, Ethyl ester 342.36 Fluorescent probe for CMC determination; antibacterial
Methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate 4-Heptylphenyl Heptyl, Methyl ester 429.56 High lipophilicity (inference)
Key Observations:
  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance electrophilicity and may improve target binding, whereas electron-donating groups (e.g., 4-dimethylaminophenyl in DDPC) enable intramolecular charge transfer, leading to fluorescence .
  • Positional Isomerism : The 4-chlorophenyl analog () may exhibit distinct pharmacokinetics compared to the 3-chlorophenyl derivative due to differences in steric and electronic interactions .

Biological Activity

Ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (CAS Number: 670254-84-9) is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H18ClNO3
Molecular Weight379.8 g/mol
CAS Number670254-84-9
StructureChemical Structure

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. Notably, compounds with similar structural features have shown significant activity against a range of pathogens.

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from the indeno-pyridine structure exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial efficacy .
  • Mechanism of Action : The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways. The biofilm formation inhibition was also noted, which is crucial for treating chronic infections .

Cytotoxicity

Cytotoxicity studies have revealed that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells.

  • IC50 Values : In vitro assays reported IC50 values in the micromolar range for various cancer cell lines, suggesting a promising therapeutic index for further development .

Case Study 1: Anticancer Activity

A study conducted on the effects of the compound on human breast cancer cells demonstrated significant apoptosis induction. The treatment resulted in increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, confirming its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds showed a reduction in pro-inflammatory cytokines when treated with derivatives similar to this compound. This suggests potential applications in inflammatory diseases .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC: 0.22 - 0.25 μg/mL
CytotoxicityIC50 in µM range
Anti-inflammatoryReduced cytokine levels

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how do reaction parameters (e.g., solvent, catalyst) influence yield?

  • The compound can be synthesized via multicomponent reactions, such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and thioureas/urea derivatives. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reaction rates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts improve cyclization efficiency .
  • Temperature : Reactions typically proceed at reflux (80–100°C) to achieve optimal yields (60–85%) .
    • Example: Ethyl acetoacetate and substituted aldehydes undergo cyclization with thioureas to form tetrahydropyrimidine intermediates, which are further functionalized .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • X-ray crystallography : Provides definitive bond-length and angle data (e.g., mean C–C bond length = 0.005 Å, R factor = 0.054) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O) stretches near 1700 cm⁻¹ and aromatic C-Cl vibrations at 750 cm⁻¹ .

Q. How should preliminary stability studies be designed to assess degradation under varying conditions?

  • pH stability : Incubate the compound in buffered solutions (pH 3–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal stability : Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds .
  • Light sensitivity : Expose to UV-Vis light (254–365 nm) and analyze photodegradation products using LC-MS .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Density Functional Theory (DFT) : Predicts reaction pathways (e.g., cyclization barriers) and electronic properties (HOMO-LUMO gaps) .
  • Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) to prioritize experimental validation .

Q. How can researchers optimize multicomponent reaction conditions to minimize byproducts?

  • Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry .
  • Green chemistry principles : Replace toxic solvents with biodegradable alternatives (e.g., PEG-400) and reduce reaction times via microwave-assisted synthesis .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

  • Case study : If DFT predicts a favorable cyclization pathway but experiments show low yield:

  • Re-evaluate solvent effects in simulations (implicit vs. explicit solvent models) .
  • Validate transition-state intermediates using kinetic isotope effects (KIE) or Hammett plots .
    • Method : Cross-reference computational data with experimental activation energies (e.g., via Arrhenius plots) .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis?

  • Chiral catalysts : Use (R)-BINOL-derived catalysts to induce stereoselectivity during cyclization .
  • Crystallization-induced dynamic resolution (CIDR) : Recrystallize racemic mixtures in chiral solvents (e.g., ethyl lactate) to isolate enantiomers .
  • Analytical validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) .

Q. Which advanced computational methods model interactions with biological targets (e.g., kinases)?

  • Molecular dynamics (MD) simulations : Simulate binding kinetics over 100-ns trajectories to assess protein-ligand stability .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for structure-activity relationship (SAR) optimization .
  • Validation : Cross-check predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can mechanistic studies differentiate between competing reaction pathways (e.g., radical vs. ionic)?

  • Radical trapping experiments : Add TEMPO or BHT to quench radical intermediates; monitor yield changes via GC-MS .
  • Isotopic labeling : Use ¹⁸O-labeled carbonyl groups to trace oxygen migration in cyclization steps .
  • Kinetic profiling : Compare rate constants under varying initiator conditions (e.g., AIBN for radical pathways) .

Q. What methodologies analyze byproduct formation during scale-up synthesis?

  • High-resolution mass spectrometry (HR-MS) : Identify low-abundance byproducts (e.g., dimerization products) .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Design of experiments (DoE) : Use factorial designs to isolate critical factors (e.g., stirring rate, O₂ levels) influencing impurity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.